(2-Methylbenzyl)hydrazine hydrochloride

Descripción general

Descripción

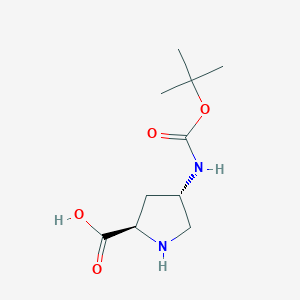

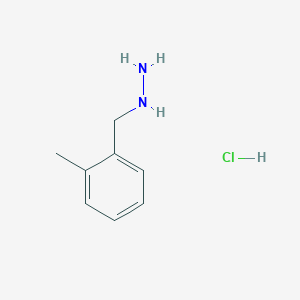

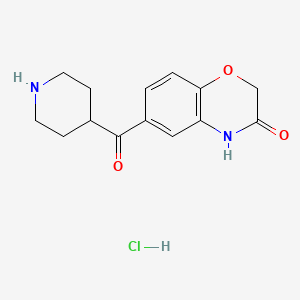

(2-Methylbenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2 . It has a molecular weight of 172.655 Da .

Molecular Structure Analysis

The SMILES string for this compound is NNCC1=C(C=CC=C1)C.Cl . This string represents the structure of the molecule in a linear format.Physical And Chemical Properties Analysis

This compound is a solid . The compound is non-combustible .Aplicaciones Científicas De Investigación

Chemical Reactivity and Molecular Structure

(2-Methylbenzyl)hydrazine hydrochloride and its derivatives have been studied for their chemical reactivities and molecular structures. For example, Kurihara et al. (1975) explored the molecular structure and chemical reactivities of condensation products of substituted benzylidenacetylacetone with hydrazine dihydrochloride. They investigated various derivatives and their behaviors under different chemical conditions, providing insights into the compound's structural and reactive properties (Kurihara et al., 1975).

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives of this compound have been a subject of research. Li et al. (2011) synthesized a new hydrazine ligand and its oxovanadium(V) complex, which were characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction. These studies contribute to understanding the compound's potential applications in various fields (Li et al., 2011).

Inhibition of Enzymatic Activities

The potential of this compound derivatives as enzyme inhibitors has been explored. Lightcap and Silverman (1996) found that certain hydrazine analogues, such as (3-Hydroxybenzyl)hydrazine, are potent inhibitors of γ-aminobutyric acid aminotransferase, an enzyme relevant in neurotransmitter regulation (Lightcap & Silverman, 1996).

Antidepressant Potential

Research into the antidepressant potential of related compounds has been conducted. For instance, Gylys et al. (1963) studied 2-Methyl-3-piperidinopyrazine, a compound related to hydrazine derivatives, for its potential antidepressant effects (Gylys et al., 1963).

Applications in Material Science

The compound and its derivatives have applications in material science as well. Tayamon et al. (2013) isolated and characterized 2,5-Bis(4-methylbenzylthio)-1,3,4-thiadiazole, which has potential applications in the field of material science due to its unique structural properties (Tayamon et al., 2013).

Antifungal and Antimicrobial Properties

The antifungal and antimicrobial properties of this compound derivatives have been a focus in some studies. Saeed et al. (2017) synthesized N,N'-di(2-hydroxybenzylidene)hydrazine, which showed biological activity, potentially including antifungal and antimicrobial properties (Saeed et al., 2017).

Mechanistic and Kinetic Studies

The mechanisms and kinetics of reactions involving hydrazine derivatives have been studied to understand their chemical behavior. Nordin et al. (2016) conducted kinetic and computational studies on the hydrazination of certain compounds, revealing insights into the reaction mechanisms of hydrazine derivatives (Nordin et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of action

Hydrazine derivatives often act as nucleophiles, reacting with electrophilic sites in various molecules .

Mode of action

They can react with aldehydes and ketones to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical pathways

The formation of hydrazones can be part of the Wolff-Kishner reduction, a method for converting aldehydes and ketones to alkanes .

Pharmacokinetics

Hydrazine, a related compound, is known to be rapidly absorbed and distributed throughout the body when ingested .

Result of action

The reaction of hydrazine derivatives with aldehydes and ketones can result in the formation of hydrazones .

Action environment

Factors such as ph and temperature can influence the reactivity of hydrazine derivatives .

Análisis Bioquímico

Biochemical Properties

Hydrazine derivatives are known to participate in various biochemical reactions . They can react with aldehydes and ketones to form oximes or hydrazones

Cellular Effects

Hydrazine, a related compound, is known to cause fatty liver, CNS disturbances, and tumors in various organs . It also causes depletion of ATP and reduced glutathione .

Molecular Mechanism

Hydrazine derivatives are known to undergo reactions at the benzylic position . These reactions typically occur via an SN1 pathway, via the resonance-stabilized carbocation .

Metabolic Pathways

Hydrazine is known to be metabolized to produce monoacetylhydrazine and diacetylhydrazine .

Propiedades

IUPAC Name |

(2-methylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-7-4-2-3-5-8(7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDPCXFREQZQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655361 | |

| Record name | [(2-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-06-0 | |

| Record name | Hydrazine, [(2-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)